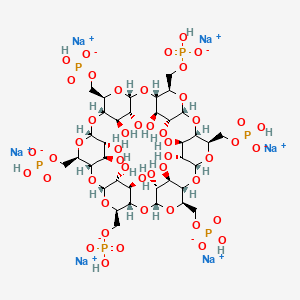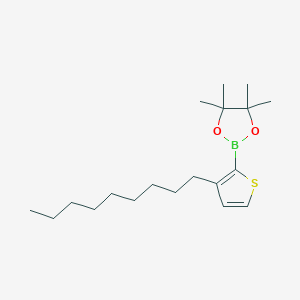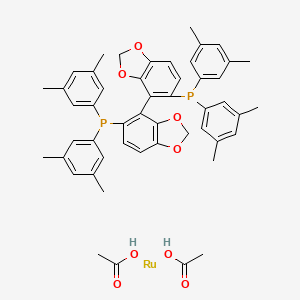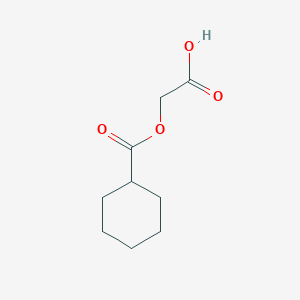
2-((Cyclohexanecarbonyl)oxy)acetic acid
Übersicht
Beschreibung
2-((Cyclohexanecarbonyl)oxy)acetic acid, also known as CHCA, is a chemical compound with the molecular formula C9H14O4 and a molecular weight of 186.205 . It has been extensively studied in the scientific community due to its unique physical and chemical properties, as well as its potential applications in various fields.
Molecular Structure Analysis
The molecular structure of 2-((Cyclohexanecarbonyl)oxy)acetic acid is represented by the formula C9H14O4 . The compound is composed of a cyclohexane ring attached to a carbonyl group (C=O), which is further linked to an acetic acid molecule through an oxygen atom .Wissenschaftliche Forschungsanwendungen
Pd-catalysed C–H functionalisation of free carboxylic acids
- Application Summary : This research focuses on the Pd-catalysed C–H functionalisation of free carboxylic acids. The carboxylate unit present in the substrate coordinates to the palladium and subsequently directs towards proximal as well as distal C–H bonds of that substrate .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the search results. However, the process involves the use of palladium as a catalyst and carboxylic acids as substrates .
- Results or Outcomes : The outcomes of this research could be implemented in the pharmaceutical and agrochemical industries .
Industrial Application of 2-Oxoglutarate-Dependent Oxygenases
- Application Summary : This review describes the current status of 2-Oxoglutarate-Dependent Oxygenases (2OGX) use in biocatalytic applications, concentrating on 2OGX-catalyzed oxyfunctionalization of amino acids and synthesis of antibiotics .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the search results. However, the process involves the use of 2-Oxoglutarate-Dependent Oxygenases for the oxyfunctionalization of amino acids and synthesis of antibiotics .
- Results or Outcomes : The outcomes of this research could be implemented in the pharmaceutical industry, particularly in the manufacture of antibiotics .
Synthesis of cyclohexanol and ethanol
- Application Summary : The research focuses on the hydrogenation of cyclohexyl acetate (CHA), derived from the esterification of acetic acid and cyclohexene, to yield cyclohexanol (CHOL) and ethanol (EtOH) .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the search results. However, the process involves the esterification of acetic acid and cyclohexene to produce cyclohexyl acetate, which is then hydrogenated to produce cyclohexanol and ethanol .
- Results or Outcomes : The outcomes of this research could be implemented in the chemical industry, particularly in the production of value-added chemicals .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(cyclohexanecarbonyloxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c10-8(11)6-13-9(12)7-4-2-1-3-5-7/h7H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELSWSXPQHPJTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20737326 | |
| Record name | [(Cyclohexanecarbonyl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20737326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Cyclohexanecarbonyl)oxy)acetic acid | |
CAS RN |
667465-00-1 | |
| Record name | [(Cyclohexanecarbonyl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20737326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 3-[(2,4-dichlorobenzyl)amino]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1456407.png)
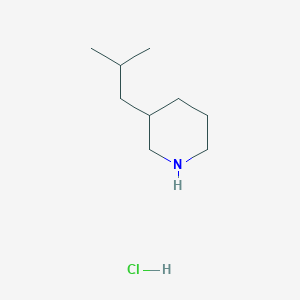
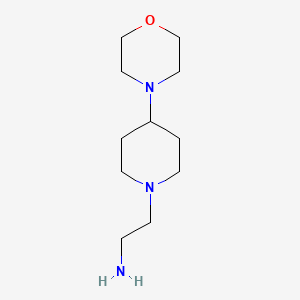
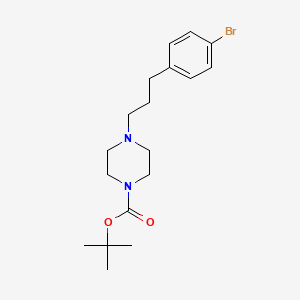
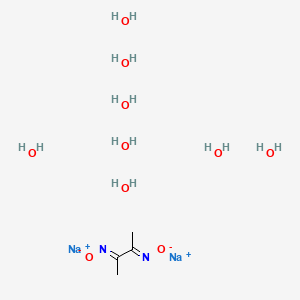
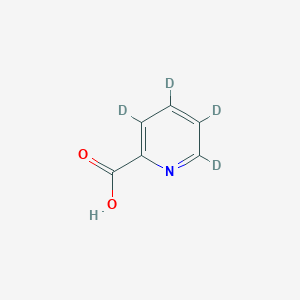

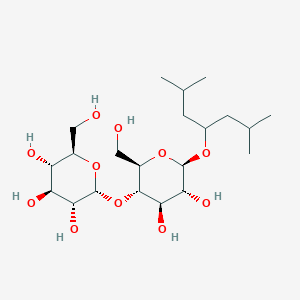
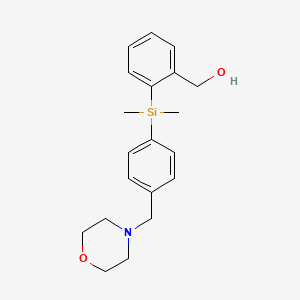
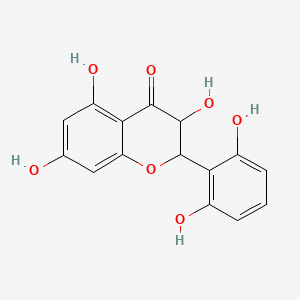
![N-Benzyloxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1456425.png)
